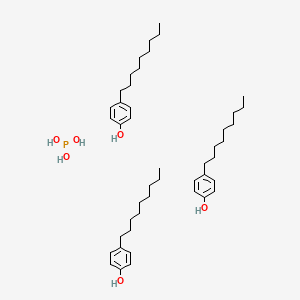

4-Nonylphenol;phosphorous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nonylphenol;phosphorous acid: is a compound that combines the properties of 4-nonylphenol and phosphorous acid. 4-Nonylphenol is an organic compound belonging to the alkylphenols family, characterized by a phenol ring with a nonyl group attached. It is widely used in the production of detergents, emulsifiers, and solubilizers. Phosphorous acid, also known as phosphonic acid, is a diprotic acid with the formula H₃PO₃. It is an intermediate in the preparation of other phosphorus compounds and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Nonylphenol: It is typically synthesized through the acid-catalyzed alkylation of phenol with nonenes. This process results in a mixture of nonylphenol isomers, with 4-nonylphenol being the most prominent.

Phosphorous Acid: It can be prepared by hydrolyzing phosphorus trichloride (PCl₃) with water or steam. The reaction is as follows[ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]

Industrial Production Methods:

4-Nonylphenol: Industrially, it is produced by the alkylation of phenol with a mixture of nonenes in the presence of an acid catalyst.

Phosphorous Acid: It is produced by the controlled hydrolysis of phosphorus trichloride, ensuring the reaction conditions are optimized to prevent the formation of phosphoric acid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Nonylphenol can undergo oxidation to form nonylphenol ethoxylates, which are used as surfactants.

Reduction: Phosphorous acid can be reduced to form phosphine gas (PH₃).

Substitution: Both 4-nonylphenol and phosphorous acid can participate in substitution reactions. For example, 4-nonylphenol can undergo electrophilic substitution on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products:

Oxidation of 4-Nonylphenol: Nonylphenol ethoxylates.

Reduction of Phosphorous Acid: Phosphine gas.

Substitution Products: Various substituted phenols and phosphonates.

Scientific Research Applications

Chemistry

4-Nonylphenol: Used in the synthesis of non-ionic surfactants, which are essential in detergents and emulsifiers.

Phosphorous Acid: Acts as a reducing agent and is used in the synthesis of phosphonates.

Biology

4-Nonylphenol: Studied for its endocrine-disrupting properties and its effects on aquatic life.

Phosphorous Acid: Used in the study of phosphorus metabolism in plants.

Medicine

4-Nonylphenol: Investigated for its potential toxicological effects on human health.

Phosphorous Acid: Explored for its role in the development of pharmaceuticals.

Industry

4-Nonylphenol: Widely used in the production of industrial cleaners and lubricants.

Phosphorous Acid: Used as a stabilizer in the production of plastics and as a flame retardant.

Mechanism of Action

4-Nonylphenol

Mechanism: Acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors.

Molecular Targets: Estrogen receptors in various tissues.

Pathways Involved: Disruption of hormonal signaling pathways, leading to reproductive and developmental effects.

Phosphorous Acid

Mechanism: Functions as a reducing agent, donating electrons in redox reactions.

Molecular Targets: Various substrates in chemical reactions.

Pathways Involved: Involvement in redox reactions and phosphorus metabolism.

Comparison with Similar Compounds

Similar Compounds

4-Nonylphenol: Similar compounds include other alkylphenols such as octylphenol and dodecylphenol.

Phosphorous Acid: Similar compounds include phosphoric acid and hypophosphorous acid.

Comparison

4-Nonylphenol vs. Other Alkylphenols: 4-Nonylphenol is more widely used due to its optimal balance of hydrophobic and hydrophilic properties, making it an effective surfactant.

Phosphorous Acid vs. Phosphoric Acid: Phosphorous acid is a stronger reducing agent compared to phosphoric acid, which is primarily used as an acidifying agent.

Properties

IUPAC Name |

4-nonylphenol;phosphorous acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H24O.H3O3P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-4(2)3/h3*10-13,16H,2-9H2,1H3;1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCRFXPZMMRNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H75O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B8118056.png)

![2-[2-(2-bromobenzoyl)hydrazinyl]-N-tert-butyl-2-oxoacetamide;propan-2-ol](/img/structure/B8118064.png)

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)

![1-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118101.png)

![3-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118108.png)

![2-Methylimidazo[1,2-a]pyridin-4-ium-1-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118109.png)

![1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118118.png)